An In-depth Technical Guide to Fmoc-Gln(Trt)-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Gln(Trt)-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Gln(Trt)-Thr(tBu)-OH is a crucial dipeptide building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of glutamine and threonine residues into complex peptide sequences. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a visual representation of the synthesis workflow.
Core Chemical Properties
The dipeptide is supplied as a lyophilized powder and possesses the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C47H49N3O7 | [1][2] |
| Molecular Weight | 767.9 g/mol | [2] |
| Appearance | Lyophilized powder | [1] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Solubility | Readily soluble in standard peptide synthesis solvents like DMF. | [3][4] |
| Storage Conditions | Long-term storage at -20°C to -80°C for up to 6 months. Short-term storage at 4°C for up to one week. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-Gln(Trt)-Thr(tBu)-OH in SPPS involves a cyclical process of deprotection, coupling, and washing. The trityl (Trt) group on the glutamine side chain and the tert-butyl (tBu) group on the threonine side chain provide crucial protection to prevent unwanted side reactions during synthesis.[5][6] The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus is a temporary protecting group removed at each cycle to allow for the addition of the next amino acid.
-
Objective: To prepare the solid support for peptide synthesis.
-
Protocol:
-
Objective: To remove the N-terminal Fmoc group from the resin-bound amino acid to expose a free amine for the subsequent coupling step.
-
Protocol:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 1-2 minutes.[7][9]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-7 minutes.[7][9]
-
Drain the solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of piperidine.[8]
-
-
Objective: To couple the Fmoc-Gln(Trt)-Thr(tBu)-OH dipeptide to the free amine on the resin.
-
Protocol:
-
In a separate vial, dissolve Fmoc-Gln(Trt)-Thr(tBu)-OH (1.5-4 equivalents relative to the resin loading), a coupling reagent such as HBTU (1.5-4 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (3-8 equivalents) in DMF.[10][11]
-
Pre-activate the mixture by allowing it to stand for 1-2 minutes.[7][11]
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.[7]
-
Drain the coupling solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).[11]
-
-
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups (Trt and tBu).
-
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing a strong acid. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to prevent side reactions with the cleaved protecting groups.[3][12][13]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. The Trt and tBu groups are acid-labile and will be removed during this step.[3][12][14]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the solid-phase peptide synthesis process using Fmoc-Gln(Trt)-Thr(tBu)-OH.
References
- 1. cusabio.com [cusabio.com]
- 2. Fmoc-Gln(Trt)-Thr(tBu)-OH | BroadPharm [broadpharm.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
